molecular formula C12H23ClN2O2 B1511870 tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hydrochloride CAS No. 1147423-20-8

tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hydrochloride

Cat. No.: B1511870
CAS No.: 1147423-20-8
M. Wt: 262.77 g/mol
InChI Key: KZIOIPHLRMQCHJ-UHFFFAOYSA-N
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Description

“tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hydrochloride” is a chemical compound with the empirical formula C12H22N2O2 and a molecular weight of 226.32 . Its IUPAC name is “this compound” and its InChI code is "1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-7-5-12(9-14)4-6-13-8-12;/h13H,4-9H2,1-3H3;1H" .


Molecular Structure Analysis

The InChI code for “this compound” is "1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-7-5-12(9-14)4-6-13-8-12;/h13H,4-9H2,1-3H3;1H" . This code provides a standard way to encode the molecule’s structure and can be used to generate a 2D or 3D model of the molecule.


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 262.78 . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Conformational Analysis and Peptide Synthesis

The synthesis and conformational analysis of diazaspiro[4.4]nonane derivatives have been explored for their potential as constrained surrogates in peptide synthesis. Fernandez et al. (2002) described the synthesis of 1-(tert-butoxycarbonyl)-7-[1-(tert-butoxycarbonyl)-3-methylbutyl]-6-oxo-1,7-diazaspiro[4.5]decanes, which are used as pseudopeptides mimicking Pro-Leu and Gly-Leu dipeptides. Their study demonstrates the gamma-turn/distorted type II beta-turn mimetic properties of these compounds, highlighting their potential in designing peptide structures with predefined conformations (Fernandez et al., 2002).

Supramolecular Chemistry

Graus et al. (2010) explored the supramolecular arrangements of cyclohexane-5-spirohydantoin derivatives, including tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hydrochloride. Their research underscores the significance of substituents on the cyclohexane ring in dictating supramolecular arrangements, providing insights into the design of molecular assemblies with specific structural features (Graus et al., 2010).

Synthetic Methodologies

Meyers et al. (2009) reported on the synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, highlighting the versatility of diazaspiro derivatives in accessing chemical spaces complementary to traditional piperidine systems. This work illustrates the compound's role as a convenient entry point for the synthesis of novel compounds with potential biological activities (Meyers et al., 2009).

Improved Synthesis Methods

The improved synthesis of 2,7-Diazaspiro[4.4]nonane from malononitrile, as described by Ji Zhiqin (2004), highlights advancements in the efficiency and yield of producing diazaspiro nonane derivatives. Such methodologies are crucial for the scalable production of these compounds, serving as foundational work for further chemical and pharmaceutical research (Ji Zhiqin, 2004).

Safety and Hazards

The safety information for “tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hydrochloride” indicates that it is classified as a combustible solid . The flash point is not applicable . For safety, it’s recommended to keep it in a dark place, sealed in dry, at 2-8°C .

Future Directions

While specific future directions for “tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hydrochloride” are not available, compounds with similar structures have been used in the synthesis of RET kinase inhibitors and the preparation of CDK4/6 inhibitors . This suggests potential applications in the development of new pharmaceuticals.

Properties

IUPAC Name

tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-7-5-12(9-14)4-6-13-8-12;/h13H,4-9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZIOIPHLRMQCHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60735927
Record name tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1147423-20-8
Record name tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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